![molecular formula C14H14BrNO2 B2380055 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide CAS No. 902172-67-2](/img/structure/B2380055.png)
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Structural Analysis
The structure of 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide has been a subject of study using various analytical methods. Szafran et al. (2006) investigated its structure through X-ray diffraction, FTIR, and NMR techniques, confirming its composition and providing insights into its chemical properties (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).
Synthesis and Properties
Demchenko et al. (2003) explored the synthesis and properties of related compounds, including 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides. This study contributed to understanding the chemical reactions and potential applications of similar compounds (Demchenko et al., 2003).
Mechanism of Action
properties
IUPAC Name |
3-phenyl-1,4-dihydropyrido[2,1-c][1,4]oxazin-5-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-9,16H,10-11H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPCTUYQAJOAN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=[N+]2CC(O1)(C3=CC=CC=C3)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide |
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